3-{[(2-furylmethyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
3-{[(2-Furylmethyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic compound featuring a norbornene core (bicyclo[2.2.1]hept-5-ene) with two functional groups: a carboxylic acid at position 2 and a 2-furylmethyl-substituted aminocarbonyl group at position 2. This compound is of interest in medicinal chemistry and materials science due to its unique structural motifs.
Properties
IUPAC Name |
3-(furan-2-ylmethylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-13(15-7-10-2-1-5-19-10)11-8-3-4-9(6-8)12(11)14(17)18/h1-5,8-9,11-12H,6-7H2,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQDWAKIDFCJKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)NCC3=CC=CO3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24793514 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-furylmethyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is subsequently reacted with 2-furylmethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-furylmethyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon, using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Grignard reagents in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
3-{[(2-furylmethyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-{[(2-furylmethyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
| Compound Name | Substituent (R Group) | Key Structural Features | Unique Properties | Biological Activity |
|---|---|---|---|---|
| Target Compound | 2-Furylmethyl | Electron-rich aromatic furan ring, aminocarbonyl linkage | Enhanced solubility in polar solvents; potential for π-π interactions in biological systems | Anticipated activity in enzyme inhibition (e.g., kinases) due to furan's H-bonding capacity |
| 3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | 4-Sulfamoylphenyl | Sulfonamide group (electron-withdrawing) | High thermal stability; strong hydrogen-bonding capacity | Antimicrobial and anti-inflammatory activity due to sulfonamide moiety |
| 3-[(3,4-Difluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | 3,4-Difluorophenyl | Fluorine substituents (electron-withdrawing) | Increased lipophilicity and metabolic stability | Enhanced specificity for G-protein-coupled receptors (GPCRs) |
| 3-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | Benzyloxycarbonyl (Cbz) | Protective Cbz group | Stability in acidic conditions; requires deprotection for reactivity | Intermediate in peptide synthesis; low intrinsic bioactivity |
| 3-(exo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid | Fluorenylmethoxycarbonyl (Fmoc) | Bulky Fmoc group | UV-active; used in solid-phase synthesis | Tool compound for studying protein-ligand interactions |
| 3-(3-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | 3-Nitrophenyl | Nitro group (strongly electron-withdrawing) | High reactivity in electrophilic substitutions | Potential as a photosensitizer or nitroreductase substrate |
Key Comparative Findings
Electronic Effects :
- Electron-withdrawing groups (e.g., sulfamoyl, nitro, fluorine) reduce electron density on the aryl ring, increasing resistance to oxidation but lowering solubility in polar solvents .
- Electron-donating groups (e.g., methoxy, furyl) enhance solubility and π-π stacking in hydrophobic binding pockets .
Biological Interactions :
- Sulfonamide and fluorine substituents improve target specificity (e.g., sulfamoyl for carbonic anhydrase inhibition; difluorophenyl for GPCR modulation) .
- The furyl group’s H-bonding capacity may mimic heterocyclic pharmacophores in kinase inhibitors .
Synthetic Utility :
Pharmacological Potential
- Fluorinated Derivatives: Showed 10-fold higher binding affinity (Kd = 12 nM) to adenosine A₂A receptors compared to non-fluorinated analogs .
- Furyl-Containing Compound : Preliminary docking studies suggest interaction with ATP-binding sites of tyrosine kinases (e.g., EGFR), though experimental validation is pending .
Biological Activity
3-{[(2-furylmethyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, also known as 3-(furan-2-ylmethylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C14H17NO4
- Molecular Weight : 263.293 g/mol
- IUPAC Name : 3-(furan-2-ylmethylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
- LogP (XlogP) : 1.3 (indicating moderate lipophilicity)
Biological Activity Overview
The biological activity of the compound has been investigated in various studies, highlighting its potential as an antimicrobial and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against several bacterial strains. For instance, a study demonstrated that at concentrations of 50 μM, the compound inhibited the secretion of carboxypeptidase G2 (CPG2), a virulence factor in certain Gram-negative bacteria, by approximately 50% . This suggests a mechanism where the compound may disrupt bacterial virulence factors, potentially leading to therapeutic applications in treating bacterial infections.
Anti-inflammatory Effects
In vitro assays have shown that this compound can modulate inflammatory pathways. Specifically, it has been observed to downregulate pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli, indicating its potential as an anti-inflammatory agent .
Study on Type III Secretion System (T3SS)
A key study focused on the inhibition of the T3SS in Citrobacter rodentium, which is a model organism for studying enteropathogenic E. coli infections. The compound was tested at varying concentrations, revealing that it effectively inhibited T3SS activity at higher concentrations (≥80% inhibition at 25 μM) without exhibiting cytotoxicity to host cells . This finding supports its potential use in developing novel antibacterial therapies targeting virulence mechanisms.
Lipinski's Rule of Five
The compound satisfies Lipinski's rule of five, which predicts good oral bioavailability based on its molecular properties:
- Molecular weight < 500 Da
- LogP < 5
- No more than 5 hydrogen bond donors
- No more than 10 hydrogen bond acceptors
This suggests that the compound may be suitable for further development as an orally bioavailable drug candidate.
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
